5-(cyclohexylamino)-5-oxo-2-propylpentanoic acid
Overview
Description
5-(cyclohexylamino)-5-oxo-2-propylpentanoic acid is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.18344366 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxaliplatin in Cancer Treatment
Oxaliplatin, a compound with a diaminocyclohexane (DACH) carrier ligand, demonstrates the broad applicability of cyclohexylamine derivatives in medicinal chemistry, particularly in oncology. It has shown preclinical and clinical activity in various tumor types, notably colorectal cancer, where it exhibits synergistic effects with other chemotherapy agents. Its unique mechanism of action and lack of cross-resistance with other agents underscore its importance as a cancer treatment option (Misset et al., 2000).
Catalytic Oxidation of Cyclohexene
The selective catalytic oxidation of cyclohexene into valuable chemical intermediates illustrates the utility of cyclohexylamine derivatives in industrial chemistry. This process can produce a variety of products with different oxidation states and functional groups, such as adipic acid, highlighting the versatility of cyclohexylamine compounds in synthesizing industrially relevant chemicals (Hongen Cao et al., 2018).
Aminosalicylates in Inflammatory Bowel Disease
Aminosalicylates, including 5-aminosalicylic acid derivatives, play a significant role in treating inflammatory bowel diseases. They exhibit various mechanisms of action, such as acting as free radical scavengers and inhibiting leukotriene production, which are crucial in reducing the acute inflammatory response. This demonstrates the therapeutic potential of cyclohexylamine derivatives in managing chronic inflammatory conditions (Greenfield et al., 1993).
Indole Synthesis
The synthesis of indoles, a critical component in organic chemistry and drug discovery, showcases the importance of cyclohexylamine derivatives in synthesizing complex organic molecules. Indole alkaloids have a wide range of biological activities, and the development of new methods for indole synthesis remains a vibrant area of research, demonstrating the cyclohexylamine derivatives' role in advancing synthetic methodologies (Taber & Tirunahari, 2011).
Jasmonic Acid and Its Derivatives
Jasmonic acid and its derivatives, related to plant stress hormones, highlight the biological significance of cyclohexylamine compounds in plant biology and potential applications in medicinal chemistry. Research in this area could lead to the development of new drugs and nutraceuticals, reflecting the broad applicability of cyclohexylamine derivatives beyond traditional chemical synthesis into biologically active compounds and drug design (Ghasemi Pirbalouti et al., 2014).
Properties
IUPAC Name |
5-(cyclohexylamino)-5-oxo-2-propylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-2-6-11(14(17)18)9-10-13(16)15-12-7-4-3-5-8-12/h11-12H,2-10H2,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNCJAZQXURMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)NC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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